molecular formula C20H21NO4 B5808783 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate

2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate

Cat. No. B5808783
M. Wt: 339.4 g/mol
InChI Key: SLBWRYKIXYJBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate, also known as DPK or DPK-060, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is not fully understood, but it is believed to act on multiple targets within the cell. 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression and is often overexpressed in cancer cells. 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has also been shown to reduce inflammation and oxidative stress in cells and tissues. In animal studies, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been shown to improve cognitive function and reduce brain damage following ischemic stroke.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate in lab experiments is its potential for multiple therapeutic applications. However, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is a relatively new compound and more research is needed to fully understand its safety and efficacy. Additionally, the synthesis method for 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is complex and may limit its availability for research purposes.

Future Directions

Future research on 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate could focus on further understanding its mechanism of action and potential therapeutic applications. Studies could also explore the safety and efficacy of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate in clinical trials, as well as investigate potential drug combinations with 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate for enhanced therapeutic effects. Additionally, research could focus on developing more efficient synthesis methods for 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate to increase its availability for research and potential clinical use.
In conclusion, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is a synthetic compound with potential pharmacological properties that has gained attention in scientific research. Its potential therapeutic effects in cancer, inflammation, and neurological disorders make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, safety, and efficacy.

Synthesis Methods

2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate can be synthesized through a multistep process involving the reaction of 3-(propionylamino)benzoic acid with 2-(3,4-dimethylphenyl)acetyl chloride in the presence of a base. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the final product.

Scientific Research Applications

2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the anti-inflammatory properties of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate, which could be useful in treating chronic inflammatory diseases. In neurological research, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been shown to have neuroprotective effects and potential for treating neurodegenerative diseases.

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(propanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-4-19(23)21-17-7-5-6-16(11-17)20(24)25-12-18(22)15-9-8-13(2)14(3)10-15/h5-11H,4,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBWRYKIXYJBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate

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